2-(溴甲基)苯甲酸

描述

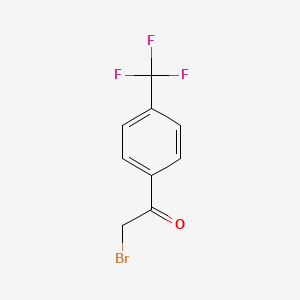

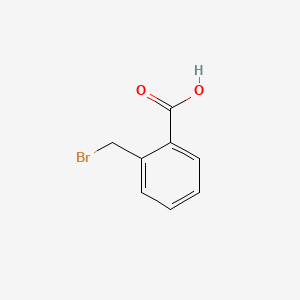

2-(Bromomethyl)benzoic acid is a white solid . It contains bi-functional groups such as benzylic bromide and carboxylic acid, which are involved in nucleophilic reactions and esterification reactions respectively . It is a common building block for the synthesis of various nitrogen heterocycles .

Synthesis Analysis

The synthesis of 2-(Bromomethyl)benzoic acid involves the reaction of o-Toluic acid with bromine in tetrachloromethane. The reaction mixture is heated to reflux and irradiated with a 200 W tungsten lamp. After the addition of bromine, a colorless suspension is observed and heating and irradiation are continued for a further 5 minutes. The solution is then cooled and treated with n-hexane. The precipitated solid is removed by filtration, washed with n-hexane, and dried in a vacuum oven at 40°C. This process yields 2-(Bromomethyl)benzoic acid as a colorless solid .Molecular Structure Analysis

The molecular formula of 2-(Bromomethyl)benzoic acid is C8H7BrO2 . It consists of a benzoic acid moiety and a bromomethyl group attached to the benzene ring .Chemical Reactions Analysis

The benzylic bromide and carboxylic acid functional groups in 2-(Bromomethyl)benzoic acid are involved in nucleophilic reactions and esterification reactions respectively . The benzylic bromide group can undergo nucleophilic substitution reactions, while the carboxylic acid group can participate in esterification reactions .Physical And Chemical Properties Analysis

2-(Bromomethyl)benzoic acid is a white solid . It has a molecular weight of 215.04 . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 317.1±17.0 °C at 760 mmHg, and a flash point of 145.6±20.9 °C . It has a molar refractivity of 45.8±0.3 cm3 and a molar volume of 131.5±3.0 cm3 .科学研究应用

Synthesis of Pharmaceutical Compounds

2-(Bromomethyl)benzoic acid serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, with a benzylic bromide and a carboxylic acid group, allows for nucleophilic reactions and esterification, respectively . This compound is instrumental in creating molecules like eprosartan, an antihypertensive agent, and temoporfin, a second-generation photosensitizer used in photodynamic therapy .

Organic Synthesis

In organic chemistry, 2-(Bromomethyl)benzoic acid is used to introduce bromomethyl groups into aromatic compounds. This is particularly useful in the synthesis of polysubstituted benzenes, where the presence of a bromomethyl group can facilitate further functionalization through reactions like Suzuki coupling or Stille coupling .

Material Science

The compound’s reactivity makes it a valuable building block in material science. It can be used to modify the surface properties of materials or to create polymers with specific functionalities. Its application in the development of new materials with enhanced properties is a growing area of research .

Biochemistry and Molecular Biology

In biochemistry, 2-(Bromomethyl)benzoic acid can be used to modify proteins or peptides. This modification can help in studying protein function, interactions, and in developing targeted drug delivery systems. It has potential applications in genome editing technologies like CRISPR-Cas9, where it can be used to deliver proteins into cells with high efficiency .

Industrial Applications

Industrially, 2-(Bromomethyl)benzoic acid is used in the synthesis of dyes, fragrances, and other fine chemicals. Its role as an intermediate in the production of these compounds is crucial due to its reactive bromomethyl group, which can undergo various chemical transformations .

Environmental Applications

While direct applications of 2-(Bromomethyl)benzoic acid in environmental science are not extensively documented, its derivatives and reaction products could be used in environmental remediation processes. For example, modified benzoic acid derivatives might be used in the adsorption and removal of pollutants from water and soil .

安全和危害

2-(Bromomethyl)benzoic acid is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用机制

Target of Action

2-(Bromomethyl)benzoic acid is a type of benzoic acid derivative. Benzoic acid derivatives are important structural elements in a large number of natural products, playing many valuable roles in plant metabolism . .

Biochemical Pathways

Benzoic acid derivatives, including 2-(Bromomethyl)benzoic acid, are synthesized in plants through the phenylpropanoid pathway . This pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid by phenylalanine ammonia lyase (PAL). The trans-cinnamic acid can then be converted into various benzoic acid derivatives through a series of enzymatic reactions .

Pharmacokinetics

The compound’s solubility in nonpolar solvents suggests it may have good bioavailability .

Result of Action

Benzoic acid derivatives are known to perform critical functions in plant fitness, such as acting as plant growth regulators and defensive compounds .

Action Environment

The action of 2-(Bromomethyl)benzoic acid, like other benzoic acid derivatives, can be influenced by various environmental factors. For instance, the compound’s stability and efficacy might be affected by factors such as temperature, pH, and the presence of other chemicals .

属性

IUPAC Name |

2-(bromomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLMPDKYTNEMFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30991457 | |

| Record name | 2-(Bromomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30991457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)benzoic acid | |

CAS RN |

7115-89-1 | |

| Record name | 7115-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Bromomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30991457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-(bromomethyl)benzoic acid in organic synthesis?

A1: 2-(Bromomethyl)benzoic acid is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. Its significance lies in the reactivity of the bromomethyl group, which allows for various chemical transformations. [] For instance, it can readily react with primary amines to form substituted isoindolin-1-one derivatives, a class of compounds with diverse pharmacological activities. []

Q2: What are the key factors affecting the synthesis of 2-(bromomethyl)benzoic acid?

A2: The synthesis of 2-(bromomethyl)benzoic acid typically involves the bromination of 2-methylbenzoic acid. Research has shown that several factors influence the yield of this reaction, including:

- Mole ratio of reactants: The optimal ratio of 2-methylbenzoic acid to bromine is crucial for maximizing yield. []

- Solvent choice: The nature of the solvent can impact the reaction rate and selectivity. []

- Reaction time: Sufficient reaction time is necessary for complete conversion of the starting material. []

- Initiator type and amount: Using a radical initiator like AIBN can enhance the efficiency of the bromination process. []

Q3: How is 2-(bromomethyl)benzoic acid typically characterized?

A3: Characterization of 2-(bromomethyl)benzoic acid commonly employs spectroscopic techniques. Infrared (IR) spectroscopy helps identify functional groups present in the molecule, while proton nuclear magnetic resonance (1H NMR) spectroscopy provides detailed information about the hydrogen atom environments, confirming the structure of the synthesized compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。